molecular formula C8H2Cl2N2 B2949591 4,6-Dichloroisophthalonitrile CAS No. 1897-44-5

4,6-Dichloroisophthalonitrile

Cat. No.: B2949591
CAS No.: 1897-44-5
M. Wt: 197.02
InChI Key: WMRVCOCGHLAIED-UHFFFAOYSA-N
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Description

4,6-Dichloroisophthalonitrile is an organic compound with the molecular formula C8H2Cl2N2. It is a derivative of isophthalonitrile, where two chlorine atoms are substituted at the 4 and 6 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

4,6-Dichloroisophthalonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dichloroisophthalonitrile can be synthesized through several methods. One common synthetic route involves the chlorination of isophthalonitrile. The reaction typically occurs in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete chlorination at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloroisophthalonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a dichloroaniline derivative, while oxidation may produce a chlorinated benzoic acid .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzonitrile: Another chlorinated benzonitrile with chlorine atoms at different positions.

    3,5-Dichloroisophthalonitrile: Similar structure but with chlorine atoms at the 3 and 5 positions.

    4,6-Dibromo-1,3-benzenedicarbonitrile: A brominated analogue with similar reactivity.

Uniqueness

4,6-Dichloroisophthalonitrile is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of chlorine atoms at the 4 and 6 positions makes it a valuable intermediate in organic synthesis and industrial processes .

Properties

IUPAC Name

4,6-dichlorobenzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2N2/c9-7-2-8(10)6(4-12)1-5(7)3-11/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRVCOCGHLAIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C#N)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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